molecular formula C6H12O5 B12793085 beta-L-Rhamnose CAS No. 6155-36-8

beta-L-Rhamnose

Cat. No.: B12793085
CAS No.: 6155-36-8
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-YJRYQGEOSA-N
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Description

Beta-L-Rhamnose: is a naturally occurring deoxy sugar, specifically a methylpentose, which is found in many plant glycosides and some bacterial polysaccharides. It is a key component in the structure of various biologically significant molecules, including glycoproteins and glycolipids. This compound is particularly notable for its presence in the cell walls of certain bacteria, where it plays a crucial role in maintaining structural integrity and facilitating interactions with the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Rhamnose can be achieved through several methods. One common approach involves the glycosylation of L-rhamnose derivatives. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions to achieve the desired stereoselectivity. For instance, the use of glycosyl halides in the presence of a Lewis acid catalyst can facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Certain strains of bacteria, such as Pseudomonas aeruginosa, are known to produce rhamnolipids, which contain this compound as a component. The fermentation process can be optimized by adjusting various parameters, including nutrient availability, pH, and temperature, to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Beta-L-Rhamnose undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or nitric acid. These reactions typically occur under acidic conditions and result in the formation of rhamnonic acid.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This reaction converts the sugar into its corresponding alcohol.

    Substitution: Substitution reactions involving this compound often use nucleophiles such as thiols or amines.

Major Products: The major products formed from these reactions include rhamnonic acid (oxidation), rhamnitol (reduction), and various rhamnosylated derivatives (substitution).

Scientific Research Applications

Beta-L-Rhamnose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-L-Rhamnose involves its incorporation into various biological molecules, where it influences their structure and function. In bacteria, this compound is a key component of lipopolysaccharides and other cell wall polysaccharides. It interacts with specific enzymes, such as rhamnosyltransferases, which facilitate its incorporation into larger glycoconjugates . These interactions are crucial for maintaining cell wall integrity and mediating interactions with the host immune system.

Comparison with Similar Compounds

Beta-L-Rhamnose can be compared with other similar compounds, such as:

    Alpha-L-Rhamnose: While both are stereoisomers, this compound has the hydroxyl group on the anomeric carbon in the beta position, whereas alpha-L-Rhamnose has it in the alpha position. This difference affects their reactivity and interactions with enzymes.

    Rutinose: A disaccharide composed of this compound and glucose.

    Neohesperidose: Another disaccharide containing this compound, but linked to a different sugar unit.

This compound is unique due to its specific stereochemistry and its role in bacterial cell wall structures, making it a valuable target for research and industrial applications.

Biological Activity

Beta-L-Rhamnose is a naturally occurring sugar that plays a significant role in various biological processes, particularly in the context of microbial pathogenesis and plant biology. This article explores its biosynthesis, biological functions, and potential therapeutic applications, supported by data tables and relevant case studies.

Biosynthesis Pathways

This compound is synthesized through two primary pathways: the Rml pathway found in bacteria and the NRS/ER pathway observed in plants and fungi. The Rml pathway is responsible for producing deoxythymidine diphosphate L-rhamnose (dTDP-Rha), while the NRS/ER pathway produces uridine diphosphate L-rhamnose (UDP-Rha) .

Table 1: Comparison of Rhamnose Biosynthesis Pathways

PathwayOrganismsKey EnzymesProduct
RmlBacteriaRmlA, RmlB, RmlC, RmlDdTDP-Rha
NRS/ERPlants, FungiNRS, ER enzymesUDP-Rha

Biological Functions

  • Cell Wall Composition :
    • In bacteria, this compound is a crucial component of the cell wall polysaccharides, contributing to structural integrity and virulence. For instance, it is a key component of the O-antigen in lipopolysaccharides of gram-negative bacteria .
  • Pathogen Adhesion :
    • In Trichomonas vaginalis, this compound is integral to the formation of lipoglycans that mediate adhesion to host epithelial cells. Disruption of its biosynthetic pathway could significantly impair the pathogen's ability to adhere and infect .
  • Antimicrobial Potential :
    • The biosynthetic pathways of this compound have been targeted for developing novel antimicrobial therapies. Inhibiting these pathways can lead to reduced virulence in pathogenic bacteria .

Therapeutic Applications

This compound has garnered attention for its potential use in therapeutic applications due to its role in microbial pathogenesis and immune modulation.

  • Targeting Pathogenic Infections : Research indicates that targeting the L-rhamnose biosynthetic pathway can serve as a novel strategy for combating bacterial infections. For example, inhibiting UDP-D-glucose 4,6-dehydratase (UGD) in T. vaginalis has been proposed as a therapeutic target .
  • Immunomodulatory Effects : Some studies suggest that rhamnose-containing compounds can modulate immune responses, potentially enhancing the efficacy of vaccines or treatments against infectious diseases .

Case Studies

  • Inhibition of Trichomonas vaginalis :
    • A study identified UGD as a limiting enzyme in the L-rhamnose biosynthetic pathway of T. vaginalis. Inhibition led to reduced lipoglycan production, suggesting a potential target for therapeutic intervention .
  • Virulence in Streptococci :
    • Research on Streptococcus pneumoniae demonstrated that rhamnose-containing polysaccharides are essential for bacterial virulence. Knockout studies of rhamnosyltransferases showed diminished virulence in animal models .

Research Findings

Recent advancements have focused on understanding the enzymatic mechanisms behind this compound synthesis and its implications for health and disease:

  • Enzymatic Characterization : Studies have characterized enzymes involved in both dTDP-Rha and UDP-Rha synthesis, revealing their potential as biocatalysts for synthetic applications .
  • Glycosylation Techniques : Advances in glycosylation methodologies have enabled the synthesis of beta-L-rhamnosylated compounds that may have therapeutic benefits .

Properties

CAS No.

6155-36-8

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6-/m0/s1

InChI Key

SHZGCJCMOBCMKK-YJRYQGEOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

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